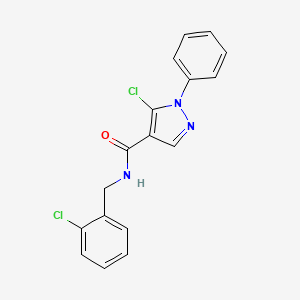
5-chloro-N-(2-chlorobenzyl)-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-chlorobenzyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13Cl2N3O and its molecular weight is 346.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-chloro-N-(2-chlorobenzyl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis typically involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with suitable amines or carboxylic acids under specific conditions. The Vilsmeier-Haack reaction is often employed to introduce the chloro substituent effectively, leading to the formation of the target compound through various synthetic routes that may include cyclocondensation and hydrazone formation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
These values indicate that this compound exhibits potent growth inhibitory effects, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have reported that compounds similar to this compound show superior anti-inflammatory activity compared to standard drugs like diclofenac sodium. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties as well. Research indicates that certain pyrazole derivatives exhibit significant antibacterial and antifungal activities, making them candidates for further development in treating infections .
The biological activity of pyrazole derivatives is often attributed to their ability to interact with various molecular targets, including kinases and enzymes involved in cell proliferation and inflammation. For instance, inhibition of Aurora-A kinase has been noted, which is critical in cell cycle regulation and cancer progression .
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of pyrazole derivatives:
- Study on Anticancer Activity : A recent investigation assessed the efficacy of multiple pyrazole derivatives against different cancer cell lines, revealing that compounds similar to this compound induced significant apoptosis in tumor cells while sparing normal cells .
- Anti-inflammatory Assessment : Another study compared the anti-inflammatory effects of various pyrazole derivatives in carrageenan-induced paw edema models, demonstrating that certain compounds exhibited a marked reduction in inflammation compared to controls .
- Antimicrobial Evaluation : In vitro tests against bacterial strains showed that some pyrazole derivatives possess strong antimicrobial properties, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .
特性
IUPAC Name |
5-chloro-N-[(2-chlorophenyl)methyl]-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-15-9-5-4-6-12(15)10-20-17(23)14-11-21-22(16(14)19)13-7-2-1-3-8-13/h1-9,11H,10H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQPBDCSPIANDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NCC3=CC=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














